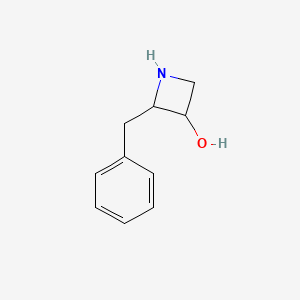
2-Benzylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylazetidin-3-ol is a four-membered heterocyclic compound containing an azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with epichlorohydrin, followed by cyclization under basic conditions to form the azetidine ring . Another approach involves the reduction of 2-benzylazetidin-3-one using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound often employs optimized processes to ensure high yield and purity. For instance, the use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis . Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications .
Applications De Recherche Scientifique
2-Benzylazetidin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered ring without the benzyl and hydroxyl groups.
2-Benzylazetidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
N-Benzylaziridine: A three-membered ring with a benzyl group attached to the nitrogen atom.
Uniqueness: 2-Benzylazetidin-3-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-benzylazetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-9(10)6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Clé InChI |
VFQNQULRXOQWEN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


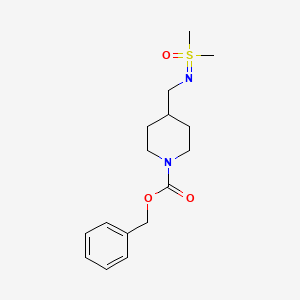
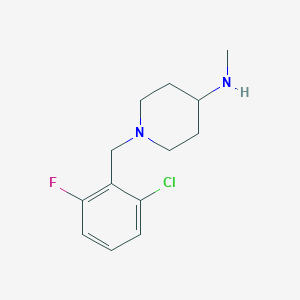
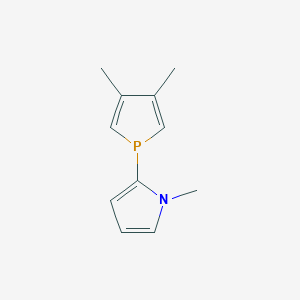

![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
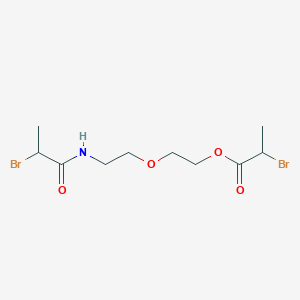
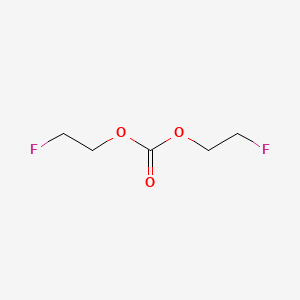
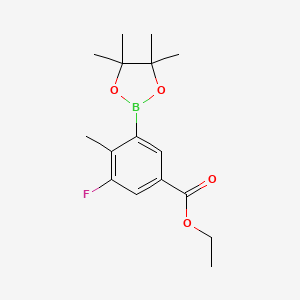
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
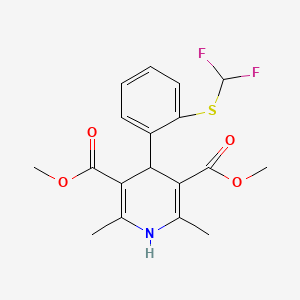
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
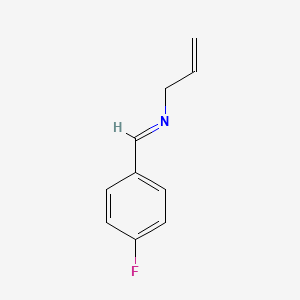
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
